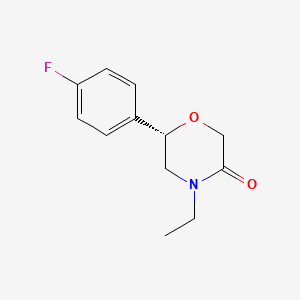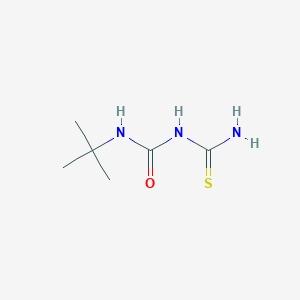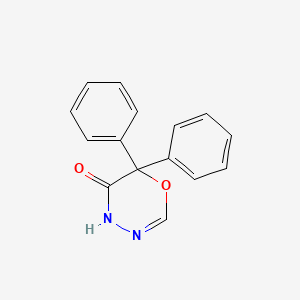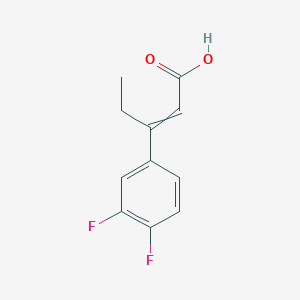
N-Benzyl-N,N-dimethyltetradecan-1-aminium bis(2-ethylhexyl) phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N,N-dimethyltetradecan-1-aminium bis(2-ethylhexyl) phosphate is a quaternary ammonium compound with a complex molecular structure. This compound is known for its surfactant properties and is used in various industrial and research applications. Its molecular formula is C39H76NO4P, and it has a molecular weight of 654.00 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N,N-dimethyltetradecan-1-aminium bis(2-ethylhexyl) phosphate typically involves the quaternization of N,N-dimethyltetradecan-1-amine with benzyl chloride, followed by the reaction with bis(2-ethylhexyl) phosphate. The reaction conditions often require controlled temperatures and the presence of a suitable solvent to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N,N-dimethyltetradecan-1-aminium bis(2-ethylhexyl) phosphate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to reduce the compound, altering its chemical structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Aplicaciones Científicas De Investigación
N-Benzyl-N,N-dimethyltetradecan-1-aminium bis(2-ethylhexyl) phosphate has several scientific research applications:
Chemistry: Used as a surfactant and emulsifier in various chemical reactions and formulations.
Biology: Employed in biological assays and as a reagent in biochemical research.
Medicine: Investigated for its potential antimicrobial properties and use in disinfectants.
Industry: Utilized in the production of detergents, fabric softeners, and personal care products.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N,N-dimethyltetradecan-1-aminium bis(2-ethylhexyl) phosphate involves its interaction with cell membranes, leading to disruption of membrane integrity. This action is primarily due to its surfactant properties, which allow it to interact with lipid bilayers and proteins. The molecular targets include membrane lipids and proteins, and the pathways involved are related to membrane disruption and cell lysis .
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-N,N-dimethyltetradecan-1-aminium chloride: A similar quaternary ammonium compound with chloride as the counterion.
Dodecyltrimethylammonium chloride: Another quaternary ammonium compound used as a surfactant.
Trimethyl(tetradecyl)ammonium chloride: Similar in structure and used in similar applications.
Propiedades
Número CAS |
924726-29-4 |
|---|---|
Fórmula molecular |
C39H76NO4P |
Peso molecular |
654.0 g/mol |
Nombre IUPAC |
benzyl-dimethyl-tetradecylazanium;bis(2-ethylhexyl) phosphate |
InChI |
InChI=1S/C23H42N.C16H35O4P/c1-4-5-6-7-8-9-10-11-12-13-14-18-21-24(2,3)22-23-19-16-15-17-20-23;1-5-9-11-15(7-3)13-19-21(17,18)20-14-16(8-4)12-10-6-2/h15-17,19-20H,4-14,18,21-22H2,1-3H3;15-16H,5-14H2,1-4H3,(H,17,18)/q+1;/p-1 |
Clave InChI |
ZUTFVCWDXVTSLI-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CCCCC(CC)COP(=O)([O-])OCC(CC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Methylpropane-2-sulfonyl)-1-azaspiro[2.11]tetradecane](/img/structure/B14180796.png)
![N-[4-(2-Chlorophenyl)piperidin-4-yl]acetamide](/img/structure/B14180806.png)
![1-(1,3-benzodioxol-5-yl)-2-[(6-chloro-1H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]ethanone](/img/structure/B14180809.png)
![(2S)-2-(4-Bromophenyl)-4-[(2,4-dimethoxyphenyl)methyl]morpholine](/img/structure/B14180815.png)

![N-(4'-Ethenyl[1,1'-biphenyl]-2-yl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B14180822.png)

![1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-chloropropyl)piperazine](/img/structure/B14180830.png)

![4-[4-(4-Aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B14180841.png)
![N~1~,N~1~-Bis[4-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B14180843.png)
![[(2S,6S)-4-(4-butylphenyl)-6-methoxymorpholin-2-yl]methanol](/img/structure/B14180854.png)
![2-{[1-(Methoxymethyl)cyclopentyl]methyl}naphthalen-1-ol](/img/structure/B14180856.png)
